2-(2-Nitrovinyl)thiophene
Overview
Description
2-(2-Nitrovinyl)thiophene is an organic compound with the chemical formula C6H5NO2S. It is characterized by its yellow crystalline appearance and has a melting point of 76-77°C . This compound is a derivative of thiophene, which is a five-membered aromatic heterocyclic compound containing sulfur. Thiophene and its derivatives are known for their extensive applications in various fields, including electronics, optoelectronics, medicine, and material science .
Preparation Methods
2-(2-Nitrovinyl)thiophene can be synthesized through several methods. One common synthetic route involves the reaction of 2-thiophenecarboxaldehyde with a suitable nitroalkene under basic conditions. The reaction typically takes place in a solvent such as methanol, followed by condensation and oxidation steps . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
2-(2-Nitrovinyl)thiophene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as diborane.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: The vinyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include diborane for reduction and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Nitrovinyl)thiophene has several scientific research applications:
Organic Electronics: It is used in the preparation of organic light-emitting diodes (OLEDs) and organic solar cells due to its electron-accepting properties.
Material Science: The compound is utilized in the development of photosensors and organic field-effect transistors.
Corrosion Inhibition: Studies have shown its potential as a corrosion inhibitor, leveraging its electronic properties.
Biological Activity: Computational studies suggest that this compound may exhibit biologically active properties, although specific applications in biology and medicine are still under investigation.
Mechanism of Action
The mechanism of action of 2-(2-Nitrovinyl)thiophene involves its electronic properties. The compound’s ability to participate in electron transfer reactions is crucial for its applications in organic electronics and corrosion inhibition . The molecular targets and pathways involved are primarily related to its interaction with other molecules through electron donation and acceptance.
Comparison with Similar Compounds
2-(2-Nitrovinyl)thiophene can be compared with other similar compounds such as:
2-(2-Nitrovinyl)furan: Similar in structure but contains an oxygen atom instead of sulfur.
2-(2-Nitrovinyl)pyridine: Contains a nitrogen atom in the ring and is used in various chemical synthesis applications.
2-(2-Nitrovinyl)benzene: Lacks the heteroatom in the ring and is used in different organic synthesis reactions.
The uniqueness of this compound lies in its sulfur-containing ring, which imparts distinct electronic properties and makes it particularly suitable for applications in organic electronics and material science .
Properties
IUPAC Name |
2-[(E)-2-nitroethenyl]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPOWFFIBWOQRK-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878872 | |
Record name | 2-(B-NITROVINYL)THIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-84-0, 34312-77-1 | |
Record name | Thiophene, 2-(2-nitrovinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 874-84-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(B-NITROVINYL)THIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-nitrovinyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.698 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-2-(2-Nitrovinyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(2-Nitrovinyl)thiophene useful in organic synthesis?
A1: this compound acts as a dienophile in Diels-Alder reactions. This allows it to react with dienes, such as 3-styrylchromones, under microwave irradiation. This reaction is particularly interesting as it can proceed with in-situ oxidation or subsequent oxidation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to yield xanthone derivatives. [] This synthetic route highlights the potential of this compound to construct complex heterocyclic compounds with potential biological relevance.
Q2: Has the structure of this compound been studied using spectroscopic techniques?
A2: Yes, the structure of this compound and its substituted derivatives have been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. Both 1H and 13C NMR spectral data have been reported, providing valuable information about the electronic environment and bonding within the molecule. [] Interestingly, researchers found that the chemical shifts observed in the 13C NMR spectra of these compounds follow an additivity rule established for simpler substituted thiophenes. This finding simplifies the spectral analysis and prediction of chemical shifts for a range of similar compounds. []
Q3: Are there any studies exploring the potential applications of this compound in materials science?
A3: While the provided research doesn't directly explore materials science applications, one study utilizes this compound as a building block for synthesizing N-aryl-β-enaminones. [] Some of these synthesized compounds exhibit piezochromic properties, meaning they change color upon the application of mechanical pressure. This property makes them potentially useful in pressure sensors, memory devices, and security inks. []
Q4: Is this compound employed in any biocatalytic processes?
A4: Interestingly, this compound has been used as a model substrate for studying the enzyme pentaerythritol tetranitrate reductase in a miniaturized bioreactor. [] This research demonstrated the feasibility of using this enzyme for the biocatalytic reduction of this compound, highlighting its potential in biotransformation reactions.
Q5: Are there computational studies investigating the properties of this compound?
A5: Yes, at least one study employed computational methods to investigate the molecular structure and properties of this compound. [] Researchers utilized frontier molecular orbital analysis and global reactivity descriptors to gain insights into the reactivity and potential applications of this compound, particularly in the context of anti-corrosion and dye-sensitized solar cell (DSSC) applications. []
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